molecular formula C11H20FNO2 B177397 tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate CAS No. 169751-00-2

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B177397
CAS No.: 169751-00-2
M. Wt: 217.28 g/mol
InChI Key: WVPOYHXYOTZWPR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl chloroformate and fluoromethyl piperidine in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is valuable in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems.

Industry: The compound is used in the production of fine chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the manufacture of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides structural stability and can interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison:

Conclusion

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes.

Biological Activity

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of the fluoromethyl group and the piperidine ring, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C12H16FNO2C_{12}H_{16}FNO_2 with a molecular weight of approximately 229.26 g/mol. The compound features:

  • A tert-butyl group, which increases lipophilicity.
  • A fluoromethyl substituent that enhances electronic properties and potential receptor interactions.
  • A piperidine ring , which is known for its ability to engage in various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group significantly enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its pharmacological effects, as it can influence the binding affinity to various biological targets, including neurotransmitter receptors.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially impacting pathways related to dopamine and serotonin regulation.
  • Receptor Interaction : The compound has been evaluated for its ability to modulate trace amine-associated receptors (TAARs), which play a role in neurotransmitter signaling . The activation of these receptors can lead to significant physiological effects, including modulation of mood and cognition.

Study on TAAR1 Modulation

In a study examining the effect of various piperidine derivatives on TAAR1, this compound was shown to activate the receptor in a dose-dependent manner. The effective concentration (EC50) was determined to be around 0.507 μM, indicating a promising level of potency compared to other compounds tested .

In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound have been conducted using animal models. These studies aim to elucidate the pharmacokinetics and therapeutic potential of this compound in treating conditions such as anxiety and depression.

Comparative Analysis with Related Compounds

A comparative analysis of several structurally related compounds highlights the unique biological activity of this compound:

Compound NameMolecular FormulaEC50 (μM)Notable Activity
This compoundC12H16FNO20.507TAAR1 Agonist
tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylateC12H16F3N2O2TBDEnzyme Inhibition
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylateC12H17NO2TBDAntidepressant Effects

Properties

IUPAC Name

tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPOYHXYOTZWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599232
Record name tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169751-00-2
Record name tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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